molecular formula C28H25NO6 B11675407 3-acetyl-1-(4-ethoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate

3-acetyl-1-(4-ethoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate

Cat. No.: B11675407
M. Wt: 471.5 g/mol
InChI Key: DWEJHTUDKBHTHY-UHFFFAOYSA-N
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Description

3-acetyl-1-(4-ethoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core substituted with various functional groups such as acetyl, ethoxyphenyl, and acetyloxybenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-(4-ethoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the acetyl, ethoxyphenyl, and acetyloxybenzoate groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-(4-ethoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups using appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-acetyl-1-(4-ethoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-acetyl-1-(4-ethoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-1-(2-chlorophenyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione: This compound shares some structural similarities but differs in the presence of a chlorophenyl group and a pyrazole ring.

    3-acetyl-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}pyridinium: This compound has a pyridinium core and an ethoxyphenyl group, similar to the target compound.

Uniqueness

3-acetyl-1-(4-ethoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate is unique due to its specific combination of functional groups and indole core

Properties

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

IUPAC Name

[3-acetyl-1-(4-ethoxyphenyl)-2-methylindol-5-yl] 2-acetyloxybenzoate

InChI

InChI=1S/C28H25NO6/c1-5-33-21-12-10-20(11-13-21)29-17(2)27(18(3)30)24-16-22(14-15-25(24)29)35-28(32)23-8-6-7-9-26(23)34-19(4)31/h6-16H,5H2,1-4H3

InChI Key

DWEJHTUDKBHTHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OC(=O)C4=CC=CC=C4OC(=O)C)C(=O)C)C

Origin of Product

United States

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